molecular formula C59H100O27 B2488277 Ginsenoside Ra3 CAS No. 90985-77-6

Ginsenoside Ra3

Cat. No. B2488277
CAS RN: 90985-77-6
M. Wt: 1241.422
InChI Key: QUNSGRLNZDSQJC-UJGWAJBWSA-N
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Description

Ginsenosides are major bioactive constituents of Panax species. They are a class of steroidal saponins that exhibit various biological activities. Ginsenoside Ra3, specifically, is a unique dammarane-glycoside isolated from Korean red ginseng (Baek et al., 1996).

Synthesis Analysis

The synthesis of ginsenosides like Ra3 involves complex biochemical pathways. A study describes the use of UDP-glycosyltransferases in ginseng that synthesize specific ginsenosides including Ra3 (Jung et al., 2014). Another study discusses the production of bioactive ginsenosides, potentially including Ra3, through metabolically engineered yeasts, highlighting a synthetic biology approach (Dai et al., 2013).

Molecular Structure Analysis

This compound has a complex molecular structure characteristic of the dammarane series. A study on a related ginsenoside, Rg3, highlights the importance of the dammarane structure in its bioactivity (Nakhjavani et al., 2020). The specific structure of Ra3 was elucidated using various spectral and physical evidences (Baek et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of ginsenosides like Ra3 is influenced by their specific functional groups. A study on ginsenoside Rg3, which shares similarities with Ra3, demonstrates its reactivity in inhibiting nitric oxide production, indicating the chemical reactivity of these compounds (Yoon et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of Ra3 are limited, ginsenosides typically exhibit properties like solubility in water and organic solvents, which are crucial for their biological activities. For instance, the water solubility of a novel ginsenoside synthesized using UDP-glycosyltransferase was noted in a study (Hu et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, like other ginsenosides, include its roles in pharmacological activities due to its complex glycosidic structure. A study on ginsenoside Rg3 illustrates the chemical properties that contribute to its anti-inflammatory and immunomodulatory effects (Zhang et al., 2020).

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Ginsenoside Ra3 is a key component in traditional Chinese medicine formulations like Shenfu Injection, showing significant systemic exposure levels in pharmacokinetic studies. This suggests its potential for clinical use and drug-drug interactions (Shen et al., 2021).
  • Research on Panax notoginseng (Sanqi), which contains this compound, indicates that its systemic exposure is greater than other compounds after oral administration. This highlights its significance in absorption and disposition, impacting its pharmacological effectiveness (Liu et al., 2009).

Therapeutic Applications

  • This compound's application in reducing rheumatoid arthritis symptoms has been observed. It exhibits anti-inflammatory and immunosuppressive effects, thereby supporting its potential as a functional food or complementary therapy (Zhang et al., 2020).
  • Its role in cardiovascular health has been explored, with studies indicating its beneficial effects on heart disease through properties like antioxidation, vasomotor regulation, and improving lipid profiles (Lee & Kim, 2014).

Molecular Mechanisms

  • This compound is part of the ginsenoside family, which has been studied for its various pharmacological activities including vasorelaxation, antioxidation, anti-inflammation, and anti-cancer properties. Each ginsenoside may have distinct pharmacological effects due to their unique chemical structures (Lü et al., 2009).
  • The compound's mechanisms in cardiovascular diseases have been a focus, especially its effects against atherosclerosis, arrhythmia, myocardial ischemia, and ventricular remodeling. These studies provide a basis for expanding its clinical applications (Sun et al., 2016).

Safety and Hazards

Follow safety precautions when handling .

  • Future Directions

    • Investigate its potential applications in various diseases and therapeutic strategies .
  • Mechanism of Action

    Target of Action

    Ginsenoside Ra3, a major ginsenoside found in Panax ginseng, has been shown to interact with various targets. It modulates the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs, and long non-coding RNAs . It also interacts with key proteins involved in cancer pathways, such as nuclear factor kappa B (NF-κB), Bax/Bcl-2 , and ROS-mediated PI3K/AKT/mTOR .

    Mode of Action

    This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the NF-κB signaling pathway, thereby regulating the expression of Bax/Bcl-2 . It also regulates the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These interactions result in changes such as the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells .

    Biochemical Pathways

    This compound affects several biochemical pathways. It is involved in the biosynthesis of ginsenosides, contributing to the production of triterpenoid saponin ginsenosides . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . The modulation of these pathways leads to downstream effects such as the inhibition of tumorigenesis and progression .

    Pharmacokinetics

    The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract . Its oral bioavailability is low, less than 5% , which may be due to its metabolism by intestinal microflora before absorption into the blood . It is quickly cleared from the body .

    Result of Action

    The molecular and cellular effects of this compound’s action are diverse. It has powerful anticancer properties and is known to regulate a variety of cellular events, such as cell proliferation, immune response, autophagy, metastasis, and angiogenesis . It inhibits angiogenesis, induces tumor cell apoptosis, selectively inhibits tumor cell metastasis, and enhances immune function . It can also attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism and absorption of this compound . Additionally, the presence of other compounds, such as those found in herbal medicines, can affect the action of this compound

    properties

    IUPAC Name

    2-[2-[[17-[2-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QUNSGRLNZDSQJC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C59H100O27
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801316957
    Record name Ginsenoside Ra3
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801316957
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    1241.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Ginsenoside Ra3
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0039551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS RN

    90985-77-6
    Record name Ginsenoside Ra3
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=90985-77-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ginsenoside Ra3
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801316957
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ginsenoside Ra3
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0039551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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